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molecular formula C9H9FO2 B1304800 3-Fluoro-4-methylphenylacetic acid CAS No. 261951-74-0

3-Fluoro-4-methylphenylacetic acid

Cat. No. B1304800
M. Wt: 168.16 g/mol
InChI Key: YECYDEGFKJWADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304174B2

Procedure details

(3-Fluoro-4-methylphenyl)acetic acid (105.3 g) was dissolved in methanol (740 ml) and concentrated sulfuric acid (9.9 ml) was added. The mixture was stirred at 85° C. for 1 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. Water was added to the obtained residue and the mixture was extracted with ethyl acetate (1 L). The organic layer was washed successively with water, aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (114.2 g).
Quantity
105.3 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[CH3:8].S(=O)(=O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:18])=[O:11])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
105.3 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)CC(=O)O
Name
Quantity
740 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
The organic layer was washed successively with water, aqueous sodium hydrogencarbonate solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 114.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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